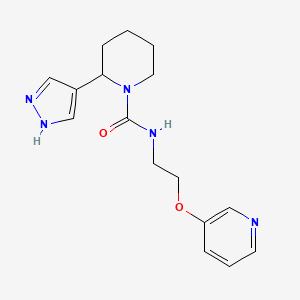![molecular formula C14H13N5 B7643366 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile, also known as GSK2334470, is a small molecule inhibitor that has shown potential in cancer research. This compound is a kinase inhibitor that targets the protein PDK1, which plays a crucial role in regulating cell growth and survival.
Applications De Recherche Scientifique
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile has been studied extensively in cancer research due to its ability to inhibit PDK1, a protein that is overexpressed in many types of cancer. Inhibition of PDK1 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been studied in other diseases such as diabetes and Alzheimer's disease.
Mécanisme D'action
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile inhibits PDK1 by binding to the ATP-binding site of the protein. This prevents PDK1 from phosphorylating its downstream targets, including Akt and p70S6K, which are involved in cell survival and growth. Inhibition of PDK1 leads to a decrease in cell survival and proliferation, making this compound a potential cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Inhibition of PDK1 also leads to a decrease in glucose uptake and lactate production, which are important for cancer cell metabolism. This compound has also been shown to improve insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile in lab experiments is its specificity for PDK1. This allows for targeted inhibition of PDK1 without affecting other proteins. However, this compound has a short half-life in vivo, which limits its efficacy as a cancer therapy. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile research include improving its efficacy as a cancer therapy by developing prodrugs or nanocarriers that can increase its half-life and solubility. This compound can also be used in combination with other cancer therapies to enhance their efficacy. Further research is needed to fully understand the mechanism of action of this compound and its potential in other diseases.
Méthodes De Synthèse
The synthesis of 1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile involves the reaction of 2-(N-methylanilino)ethylamine with 4,5-dicyanoimidazole in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce this compound in high yield and purity.
Propriétés
IUPAC Name |
1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-18(12-5-3-2-4-6-12)7-8-19-11-17-13(9-15)14(19)10-16/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSRVCBFMSTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=NC(=C1C#N)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7643283.png)
![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7643293.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)
![2-Tert-butyl-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B7643307.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)

![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohexan-1-amine](/img/structure/B7643317.png)

![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)